molecular formula C19H14N2O3 B5525979 2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one CAS No. 62820-54-6

2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B5525979
CAS No.: 62820-54-6
M. Wt: 318.3 g/mol
InChI Key: ZWRZZSWQUBLTOC-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound based on the quinazolinone scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. This specific derivative incorporates a furan ring and a 2-methoxyphenyl group, which may influence its physicochemical properties and biological activity. The quinazolinone core is a privileged structure in drug discovery, with documented applications in the research of anticancer, anti-inflammatory, and antimicrobial agents . Related quinazolinone compounds have been investigated for their ability to inhibit tubulin polymerization and demonstrate cytotoxic effects against various cancer cell lines, making this class a valuable template for developing novel oncology research tools . Furthermore, the structural features of this compound suggest potential for exploring anti-inflammatory pathways, as other 2,3-disubstituted quinazolin-4(3H)-ones have shown compelling activity in standard models of inflammation . The furan heterocycle is also a common motif in bioactive molecules and may contribute to the compound's overall research profile . Researchers can utilize this compound as a key intermediate or a lead structure in pharmacological studies, structure-activity relationship (SAR) investigations, and high-throughput screening campaigns. Handle with care, as some furan derivatives can be hazardous . This product is designated "For Research Use Only" (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c1-23-16-10-5-4-9-15(16)21-18(17-11-6-12-24-17)20-14-8-3-2-7-13(14)19(21)22/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRZZSWQUBLTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352313
Record name 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62820-54-6
Record name 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often require the use of a catalyst, such as an acid or base, and may be carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The quinazolinone core can be reduced to form a dihydroquinazolinone.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone, while reduction of the quinazolinone core may produce a dihydroquinazolinone.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H14N2O
  • Molecular Weight : 290.33 g/mol
  • IUPAC Name : 2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one

The structure of this compound features a quinazolinone core with furan and methoxyphenyl substituents, which contribute to its biological activity.

Antimicrobial Activity

Quinazolinones, including the compound , have been studied for their antimicrobial properties. Research indicates that derivatives of quinazolinones exhibit significant antibacterial and antifungal activities. For instance, a study highlighted the synthesis of various quinazolinone derivatives that demonstrated potent antimicrobial effects against a range of pathogens .

Analgesic and Anti-inflammatory Properties

The analgesic and anti-inflammatory potential of quinazolinones has been extensively documented. In particular, derivatives similar to 2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one have shown promising results in reducing pain and inflammation in animal models. For example, compounds synthesized from related structures were evaluated for their analgesic effects using the writhing test and showed significant efficacy compared to standard drugs like diclofenac sodium .

CNS Activity

Quinazolinones are known to exhibit central nervous system (CNS) activity, including anticonvulsant effects. Research has indicated that certain derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as epilepsy and anxiety disorders .

Case Study 1: Antimicrobial Efficacy

A series of studies have investigated the antimicrobial properties of various quinazolinone derivatives, including those with furan substitutions. One particular study reported that compounds similar to 2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one displayed notable activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in antibiotic development .

Case Study 2: Analgesic Testing

In a comparative study evaluating the analgesic properties of several quinazolinones, one derivative exhibited a significant reduction in pain response in animal models when compared to traditional NSAIDs. This highlights the potential for developing new analgesics based on this compound's structure .

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Antibacterial Activity

Key Compounds for Comparison :

  • 3-(4-Fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9a) and 3-(4-Chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9h): Exhibited potent activity against Proteus vulgaris (zone of inhibition: 1.1–1.2 cm) and Bacillus subtilis (1.0–1.4 cm) . Comparison: The target compound lacks the aminoquinazolinone bridge present in 9a/9h, which may reduce broad-spectrum antibacterial efficacy. However, its furan moiety could enhance membrane permeability due to increased lipophilicity .
  • 3-(2-Methoxyphenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9e): Shares the 2-methoxyphenyl group with the target compound but includes an aminoquinazolinone linker. Demonstrated IR and NMR profiles indicative of hydrogen bonding and planar aromatic interactions . Comparison: The absence of the aminoquinazolinone group in the target compound may limit DNA gyrase inhibition but could reduce metabolic instability .

Antifungal and Anti-MRSA Activity

  • (E)-3-(3-Carboxyphenyl)-2-(4-Cyanostyryl)quinazolin-4(3H)-one: Effective against methicillin-resistant Staphylococcus aureus (MRSA) via DNA gyrase inhibition (IC50: 3.19 µM vs. Novobiocin’s 4.12 µM) .
  • 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde derivative (5a): Exhibited MIC values of 1–16 µg/mL against fungi and bacteria, attributed to the furan-pyrazole scaffold enhancing DNA gyrase binding .

Analgesic and Anti-Inflammatory Activity

  • 2-(1-Methylbutylidene)-hydrazino-3-(2-pyridyl)-quinazolin-4(3H)-one (AS3): Showed anti-inflammatory activity comparable to diclofenac sodium, with reduced ulcerogenic side effects . Comparison: The target compound’s 2-methoxyphenyl group may offer similar COX-2 selectivity but lacks the hydrazine linker critical for AS3’s activity.

Carbonic Anhydrase Inhibition

  • 2-(Aliphatic-thio)quinazolin-4(3H)-ones (e.g., compounds 2–4) :
    • Demonstrated KI values of 6.4–14.2 nM for hCA II inhibition, outperforming benzylthio analogs (KI: 66.5–173.4 nM) .
    • Comparison : The target compound’s aromatic furan and methoxyphenyl substituents may reduce CA inhibition compared to aliphatic-thio derivatives but could improve pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

Substituent Position Key Modifications Biological Impact Reference
2-(Furan-2-yl) Aromatic heterocycle Enhances antimicrobial activity via lipophilicity and DNA gyrase interaction
3-(2-Methoxyphenyl) Electron-donating aryl group Improves metabolic stability and target binding
Aminoquinazolinone bridge Found in analogs (e.g., 9a, 9h) Broadens antibacterial spectrum but may increase toxicity
Aliphatic vs. Aromatic S Aliphatic-thio (e.g., compound 2) Superior CA inhibition compared to aromatic substituents (e.g., benzylthio)

Biological Activity

2-(Furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one, a derivative of quinazolinone, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a furan ring and a methoxyphenyl group. The exploration of its biological properties, particularly in the context of cancer treatment and antimicrobial efficacy, is critical for understanding its potential therapeutic applications.

  • Molecular Formula : C19H14N2O3
  • Molecular Weight : 318.326 g/mol
  • CAS Number : 62820-54-6
  • LogP : 3.654 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of 2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been primarily investigated in the context of:

  • Anticancer Activity
  • Antimicrobial Activity
  • Enzyme Inhibition

1. Anticancer Activity

Research has shown that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of several quinazolin-4(3H)-one derivatives, including our compound of interest, against human breast adenocarcinoma (MCF-7) and ovarian cancer (A2780) cell lines.

Table 1: Cytotoxicity of Quinazolinone Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-(Furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-oneMCF-70.173 ± 0.012
2iMCF-70.131 ± 0.015
3iA27800.079 ± 0.015
Lapatinib (control)MCF-75.90 ± 0.74

The compound demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR), suggesting its potential as a targeted therapy in oncology .

2. Antimicrobial Activity

In addition to its anticancer properties, the compound has also been assessed for antimicrobial efficacy. A recent study highlighted the synthesis and screening of substituted quinazolinones for their antimicrobial properties.

Table 2: Antimicrobial Efficacy of Quinazolinone Derivatives

CompoundTarget OrganismMIC (µg/mL)
2-(Furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-oneStaphylococcus aureus1.95
-Candida albicans3.90
-Aspergillus niger3.90

The compound exhibited significant activity against both bacterial and fungal strains, indicating its potential as an antimicrobial agent .

3. Enzyme Inhibition

The inhibitory effects on various protein kinases were also evaluated, revealing that the compound acts as an ATP non-competitive type-II inhibitor against CDK2 and an ATP competitive type-I inhibitor against EGFR . This dual mechanism enhances its profile as a potential therapeutic agent in cancer treatment.

Case Studies

Several case studies have documented the synthesis and evaluation of quinazolinone derivatives, including our compound:

  • Synthesis and Evaluation : A series of quinazolinones were synthesized and tested for cytotoxicity against MCF-7 cells, with notable results indicating that structural modifications significantly influence biological activity.
  • Molecular Docking Studies : Molecular docking studies provided insights into the binding affinities and interaction modes of these compounds with target enzymes, further supporting their potential as drug candidates .

Q & A

Basic: What are the optimized synthetic routes for 2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one?

Answer:
The compound can be synthesized via microwave-assisted one-pot reactions, which improve reaction efficiency. For example, anthranilic acid, acyl chlorides, and amines are condensed under microwave irradiation to form the quinazolinone core, followed by functionalization with furan and methoxyphenyl groups . Alternatively, condensation of 2-methyl-3-arylquinazolin-4(3H)-one with nitrofurfural diacetate in the presence of piperidine and sulfuric acid yields furan-substituted derivatives . Purification typically involves recrystallization from methanol or ethanol, as confirmed by single-crystal X-ray diffraction for structural validation .

Basic: What spectroscopic and crystallographic methods are used for structural characterization?

Answer:

  • X-ray crystallography provides definitive confirmation of the quinazolinone scaffold and substituent orientations (e.g., furan and methoxyphenyl groups), with disorder analysis for solvent molecules in the lattice .
  • NMR spectroscopy (¹H, ¹³C) identifies proton environments, such as methoxy (-OCH₃) and furan aromatic protons.
  • Mass spectrometry (ESI-MS or HRMS) confirms molecular weight and fragmentation patterns.

Advanced: How do structural modifications influence biological activity, and how can contradictory data be resolved?

Answer:
Contradictions in biological data (e.g., antifungal vs. antioxidant activity) often arise from substituent effects. For example:

  • Antifungal activity is enhanced by electron-withdrawing groups (e.g., nitro) on the furan ring .
  • Antioxidant activity correlates with electron-donating groups (e.g., hydroxyl or methoxy) on the phenyl ring .
    To resolve discrepancies, systematic structure-activity relationship (SAR) studies are recommended, using standardized assays (e.g., DPPH radical scavenging for antioxidants, MIC assays for antifungals) and multivariate statistical analysis .

Advanced: What computational strategies are used to predict target interactions?

Answer:

  • Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with targets like NMDA receptors or CXCR3 chemokine receptors. For example, methoxyphenyl groups may form hydrophobic interactions, while the quinazolinone core hydrogen-bonds with catalytic residues .
  • Molecular dynamics simulations assess binding stability over time, with parameters validated against experimental IC₅₀ values from receptor inhibition assays .

Advanced: How can selectivity for specific biological targets be improved?

Answer:

  • Substituent engineering : Introducing bulky groups (e.g., trifluoromethoxy) at the 3-position reduces off-target effects by sterically blocking non-specific interactions .
  • Pharmacophore modeling prioritizes derivatives with optimal steric and electronic properties for target engagement. For example, substituents mimicking natural ligands (e.g., glutamate for NMDA receptors) improve selectivity .

Basic: What methods are used to assess compound purity and stability?

Answer:

  • HPLC (reverse-phase C18 columns) with UV detection quantifies purity (>98% for biological assays).
  • Thermogravimetric analysis (TGA) evaluates thermal stability, while accelerated stability studies (40°C/75% RH for 4 weeks) assess hydrolytic degradation .

Advanced: What pharmacokinetic challenges are associated with this compound, and how are they addressed?

Answer:

  • Low solubility : Methoxy and furan groups increase hydrophobicity. Strategies include salt formation (e.g., hydrochloride) or nanoformulation .
  • Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., furan ring oxidation). Fluorination or deuteriation at these positions slows metabolism .

Advanced: How are in vitro and in vivo models used to validate therapeutic potential?

Answer:

  • In vitro :
    • NF-κB/AP-1 inhibition assays (luciferase reporter cells) quantify anti-inflammatory activity .
    • Patch-clamp electrophysiology measures NMDA receptor current inhibition .
  • In vivo :
    • Carrageenan-induced paw edema (rats) evaluates anti-inflammatory efficacy, with ulcerogenicity assessed via gastric lesion scoring .

Basic: What safety precautions are required during synthesis and handling?

Answer:

  • Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Waste disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold ethanol before disposal .

Advanced: How are structure-activity relationships (SAR) systematically mapped?

Answer:

  • Parallel synthesis generates derivatives with varied substituents (e.g., halogens, alkyl chains) at the 2- and 3-positions.
  • Principal component analysis (PCA) correlates structural descriptors (e.g., logP, polar surface area) with bioactivity data to identify critical pharmacophoric features .

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